{3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid
CAS No.: 1375069-31-0
Cat. No.: VC2852417
Molecular Formula: C17H16FNO3
Molecular Weight: 301.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1375069-31-0 |
|---|---|
| Molecular Formula | C17H16FNO3 |
| Molecular Weight | 301.31 g/mol |
| IUPAC Name | 2-[3-[4-(ethylcarbamoyl)-3-fluorophenyl]phenyl]acetic acid |
| Standard InChI | InChI=1S/C17H16FNO3/c1-2-19-17(22)14-7-6-13(10-15(14)18)12-5-3-4-11(8-12)9-16(20)21/h3-8,10H,2,9H2,1H3,(H,19,22)(H,20,21) |
| Standard InChI Key | YKGMKTLRMXMEOM-UHFFFAOYSA-N |
| SMILES | CCNC(=O)C1=C(C=C(C=C1)C2=CC=CC(=C2)CC(=O)O)F |
| Canonical SMILES | CCNC(=O)C1=C(C=C(C=C1)C2=CC=CC(=C2)CC(=O)O)F |
Introduction
Chemical Properties and Identification
{3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid is characterized by a specific set of chemical identifiers and properties that distinguish it from other similar compounds. The compound is classified as an aromatic carboxylic acid with a fluorine substitution and an ethylcarbamoyl group, giving it unique reactivity and potential interactions with biological systems.
Chemical Identifiers
The compound is uniquely identified through several standardized systems used in chemical research and database cataloging. These identifiers ensure precision when referencing this specific molecular structure in scientific literature and chemical databases.
| Parameter | Value |
|---|---|
| CAS Number | 1375069-31-0 |
| Molecular Formula | C17H16FNO3 |
| Molecular Weight | 301.31 g/mol |
| IUPAC Name | 2-[3-[4-(ethylcarbamoyl)-3-fluorophenyl]phenyl]acetic acid |
| Standard InChI | InChI=1S/C17H16FNO3/c1-2-19-17(22)14-7-6-13(10-15(14)18)12-5-3-4-11(8-12)9-16(20)21/h3-8,10H,2,9H2,1H3,(H,19,22)(H,20,21) |
| Standard InChIKey | YKGMKTLRMXMEOM-UHFFFAOYSA-N |
| SMILES | CCNC(=O)C1=C(C=C(C=C1)C2=CC=CC(=C2)CC(=O)O)F |
These chemical identifiers provide essential reference points for researchers working with this compound, ensuring accurate identification across different research contexts and databases.
Physical and Chemical Properties
The physical and chemical properties of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid are largely determined by its functional groups, which include an acetic acid moiety, a fluorinated phenyl ring, and an ethylcarbamoyl substituent. These functional groups contribute to the compound's solubility, reactivity, and potential interactions with biological targets.
The compound contains several key functional groups that influence its chemical behavior:
-
Carboxylic acid group (-COOH): Contributes to acidity and potential for salt formation
-
Amide group (ethylcarbamoyl): Provides hydrogen bonding capability
-
Fluorine substitution: Enhances metabolic stability and modifies electronic properties
-
Biphenyl structure: Contributes to specific spatial arrangement and potential receptor interactions
Structural Characteristics and Significance
The molecular structure of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid features several key elements that contribute to its chemical behavior and potential biological activities.
Key Structural Features
The compound's distinctive structure incorporates an ethylcarbamoyl group attached to a fluorinated phenyl ring, creating a unique electronic environment that may influence its interactions with biological targets. The meta-position attachment of the phenylacetic acid group to the fluorophenyl ring represents a specific spatial arrangement that distinguishes this compound from its structural isomers.
Structural Isomerism and Related Compounds
An important structural variant of this compound is 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid (CAS: 1334500-11-6), which differs in the attachment position of the phenylacetic acid group (para- instead of meta-position). This structural isomerism highlights the precision required in chemical identification and suggests potential differences in biological activity between these closely related compounds.
| Compound | CAS Number | Key Structural Difference |
|---|---|---|
| {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid | 1375069-31-0 | Meta-position attachment (3-position) |
| 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid | 1334500-11-6 | Para-position attachment (4-position) |
This structural comparison emphasizes the importance of precise positioning in defining a compound's chemical identity and potential biological properties.
Biological Activities and Mechanisms
The unique structural features of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid suggest potential biological activities that may be of interest in pharmaceutical research and development.
Structure-Activity Relationships
The specific structural configuration of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid, particularly the meta-position attachment of the phenylacetic acid group, may result in distinct biological activities compared to its structural isomers. This structure-activity relationship highlights the importance of precise molecular arrangement in determining biological function.
Future Research Directions
Research on {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid presents several promising avenues for future investigation, building on the compound's unique structural features and potential biological activities.
Expanding Synthetic Methodology
Development of efficient and selective synthetic routes to {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid would facilitate further research on this compound and related derivatives. Such methodologies might include:
-
Regioselective coupling strategies
-
One-pot synthesis approaches
-
Green chemistry methods to improve sustainability
Biological Activity Profiling
Comprehensive screening of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid against various biological targets would provide valuable insights into its potential therapeutic applications. Such screening might include:
-
Enzyme inhibition assays
-
Receptor binding studies
-
Cell-based functional assays
-
In vivo models of disease
Comparative Studies with Structural Isomers
Direct comparison of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid with its structural isomer, 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid, could yield valuable insights into the importance of substitution patterns for biological activity. Such studies would contribute to our understanding of structure-activity relationships in this class of compounds.
Comparison with Related Compounds
Understanding how {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid relates to other similar compounds provides context for its potential applications and properties.
Structural Analogues
Several compounds share structural similarities with {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid, each with potentially different biological properties based on their specific structural features.
| Compound | Key Structural Difference | Potential Impact on Activity |
|---|---|---|
| 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid | Para- vs. meta-position attachment | Different spatial orientation affecting receptor interactions |
| Phenylacetic acid derivatives lacking fluorine | Absence of fluorine substituent | Potentially reduced metabolic stability and altered electronic properties |
| Phenylacetic acid derivatives lacking ethylcarbamoyl group | Absence of hydrogen bond donor/acceptor | Reduced potential for specific receptor interactions |
This comparative analysis highlights the unique combination of features in {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid that may contribute to its specific biological profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume